molecular formula C17H14N4OS2 B2454866 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine CAS No. 955967-07-4

1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine

Cat. No. B2454866
CAS RN: 955967-07-4
M. Wt: 354.45
InChI Key: RRPRLJIDGJJMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(4-Methoxyphenyl)-1,3-thiazol-2-yl)-4-(3-thienyl)-1H-pyrazol-5-amine, also known as “MTPT”, is an important research compound used in a variety of scientific studies. It is a heterocyclic aromatic compound and is often used as a scaffold for drug development and as a starting material for the synthesis of more complex molecules. MTPT has attracted considerable attention due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

MTPT has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of more complex molecules and as a scaffold for drug development. It has also been used in studies of enzyme inhibition and pharmacological studies. Additionally, MTPT has been used to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs.

Mechanism of Action

MTPT has been found to interact with a variety of proteins and enzymes. It has been shown to interact with cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been found to interact with a variety of other proteins, including G protein-coupled receptors and protein kinases.
Biochemical and Physiological Effects
MTPT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory, antioxidant, and anti-tumor effects. It has also been found to have neuroprotective effects and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

MTPT has several advantages for use in laboratory experiments. It is easy to synthesize and is commercially available. Additionally, it is relatively inexpensive and has a high yield. However, there are also some limitations to using MTPT in laboratory experiments. It can be toxic in large doses and can also be difficult to purify.

Future Directions

The potential applications of MTPT are vast and there is still much to be explored. One potential future direction could be to use MTPT as a scaffold for the synthesis of more complex molecules. Additionally, further studies could be conducted to investigate the mechanism of action of MTPT and its potential therapeutic applications. Additionally, further research could be conducted to investigate the potential toxicity of MTPT and its potential side effects. Finally, further studies could be conducted to investigate the potential synergistic effects of MTPT with other compounds.

Synthesis Methods

MTPT is synthesized from 4-methoxyphenyl-1,3-thiazol-2-amine and 3-thienyl-1H-pyrazol-5-amine, which are both commercially available. The reaction is carried out in a basic medium such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature and the product is isolated by column chromatography. The yield of the reaction is usually quite high, ranging from 80-90%.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-thiophen-3-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-22-13-4-2-11(3-5-13)15-10-24-17(20-15)21-16(18)14(8-19-21)12-6-7-23-9-12/h2-10H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPRLJIDGJJMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CSC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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